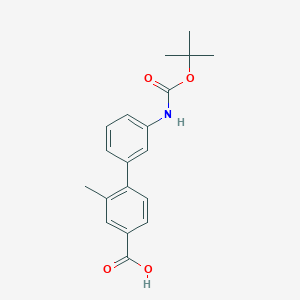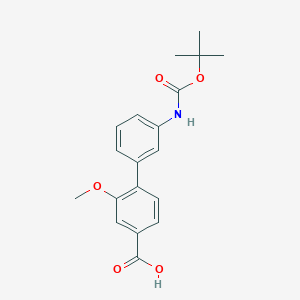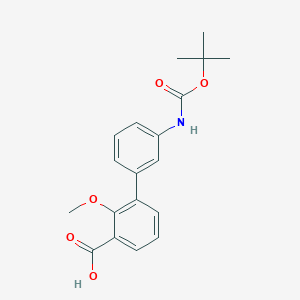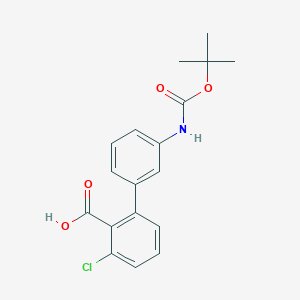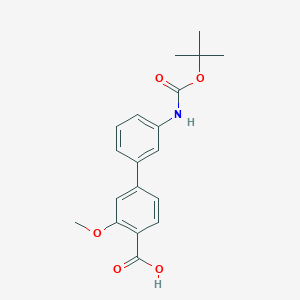
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as BAPA-95) is an organic compound with a wide range of uses in the scientific and medical research fields. BAPA-95 is an important building block in the synthesis of a variety of compounds, and has been used in research applications ranging from drug development to environmental studies. BAPA-95 is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学的研究の応用
BAPA-95 has been used in a wide variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, including drugs, pesticides, and other organic molecules. BAPA-95 has also been used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 has been used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds.
作用機序
BAPA-95 is an organic compound that is capable of binding to a variety of molecules, including proteins and enzymes. BAPA-95 binds to these molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The binding of BAPA-95 to these molecules can affect the activity of the molecule, and can therefore affect the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
BAPA-95 has been used to study the biochemical and physiological effects of various compounds. BAPA-95 has been shown to affect the activity of enzymes, proteins, and other molecules, and can therefore affect the biochemical and physiological effects of the compound. For example, BAPA-95 has been used to study the effects of drugs on the body, as well as the effects of environmental pollutants on the body.
実験室実験の利点と制限
The use of BAPA-95 in laboratory experiments has many advantages. BAPA-95 is a stable compound, is inexpensive, and is easy to synthesize. Furthermore, BAPA-95 can be used to study the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of BAPA-95 in laboratory experiments. BAPA-95 is not soluble in water, and therefore it must be used in organic solvents. Furthermore, BAPA-95 can bind to a variety of molecules, and therefore it can interfere with the activity of the molecules it binds to.
将来の方向性
There are many potential future directions for the use of BAPA-95 in scientific research. BAPA-95 could be used in the development of new drugs, as it can be used to study the biochemical and physiological effects of various compounds. BAPA-95 could also be used in environmental studies, as it can be used to detect and quantify various organic compounds in water and soil samples. Furthermore, BAPA-95 could be used to study the effects of various compounds on the activity of enzymes, proteins, and other molecules. Finally, BAPA-95 could be used to study the effects of various compounds on the body, such as the effects of drugs and environmental pollutants.
合成法
BAPA-95 is synthesized using a two-step reaction. The first step involves the reaction of 3-bromo-4-chloro-2-methoxybenzoic acid (BCMA) with 4-aminophenol (4-AP) in an aqueous solution. The reaction is catalyzed by an acidic catalyst, such as hydrochloric acid, and produces a product with a yield of 95%. The second step involves the reaction of the product with a tert-butyloxycarbonyl (Boc) group. This reaction is also catalyzed by an acidic catalyst and produces BAPA-95 with a yield of 95%.
特性
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMUXUDPDANIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)

